Product packaging for Dibenzofuran-2-carboxaldehyde(Cat. No.:CAS No. 5397-82-0)

Dibenzofuran-2-carboxaldehyde

Cat. No.: B1267318
CAS No.: 5397-82-0
M. Wt: 196.2 g/mol
InChI Key: OVJMIWIVPWPZMN-UHFFFAOYSA-N
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Description

Dibenzofuran-2-carboxaldehyde is a useful research compound. Its molecular formula is C13H8O2 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound Dibenzo[b,d]furan-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4270. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O2 B1267318 Dibenzofuran-2-carboxaldehyde CAS No. 5397-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJMIWIVPWPZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277803
Record name dibenzo[b,d]furan-2-carbaldehyde
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5397-82-0
Record name 2-Dibenzofurancarboxaldehyde
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Record name dibenzo[b,d]furan-2-carbaldehyde
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Record name Dibenzo[b,d]furan-2-carboxaldehyde
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Synthetic Methodologies for Dibenzofuran 2 Carboxaldehyde and Its Analogues

Direct Formylation Strategies

Direct formylation of the dibenzofuran (B1670420) ring system presents a straightforward approach to introduce the aldehyde functionality. One of the most common methods employed for this transformation is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.orgchemistrysteps.comyoutube.com This reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemistrysteps.com This electrophilic species then reacts with the electron-rich dibenzofuran ring, followed by hydrolysis, to yield the corresponding aldehyde. wikipedia.orgchemistrysteps.com The Vilsmeier-Haack reaction is particularly effective for electron-rich aromatic compounds, making dibenzofuran a suitable substrate. organic-chemistry.orgchemistrysteps.com The reaction typically proceeds with good regioselectivity, favoring formylation at the 2-position of the dibenzofuran nucleus. nih.govjk-sci.com

Another direct formylation method involves the use of α,α-dichloromethyl methyl ether in the presence of a Lewis acid like tin(IV) chloride. researchgate.net This approach has also been successfully applied to synthesize dibenzofuran carboxaldehydes. researchgate.net

Functionalization Approaches from Dibenzofuran Precursors

An alternative to direct formylation is the functionalization of a pre-existing dibenzofuran scaffold. These methods often offer greater control over regiochemistry and allow for the introduction of other functional groups.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. uwindsor.caorganic-chemistry.orgwikipedia.org In this technique, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an appropriate electrophile, such as DMF, to introduce the aldehyde group. While dibenzofuran itself lacks a strong DMG, derivatives of dibenzofuran can be designed to exploit this methodology for selective formylation. The choice of the directing group and reaction conditions is crucial for achieving high regioselectivity. harvard.eduyoutube.com

The synthesis of methoxy-substituted dibenzofuran carboxaldehyde isomers is of particular interest. nih.gov One approach involves the formylation of a methoxy-dibenzofuran precursor. For instance, the formylation of 2-methoxydibenzofuran (B1266467) with α,α-dichloromethyl methyl ether and tin(IV) chloride yields a mixture of 2-methoxy-dibenzofuran-1-carboxaldehyde and 2-methoxy-dibenzofuran-3-carboxaldehyde. researchgate.netresearchgate.net These isomers can then be separated chromatographically. researchgate.net

Alternatively, a methoxy-substituted dibenzofuran can be synthesized first, followed by formylation. researchgate.net For example, 2-methoxydibenzofuran can be prepared in a two-step process from commercially available dibenzofuran in high yield. researchgate.net Subsequent formylation provides access to the desired methoxy-substituted aldehydes. researchgate.net The synthesis of various 2-substituted 6/7-methoxy-1,4-benzodioxan-7/6-carbaldehydes has also been reported, starting from appropriately substituted benzaldehydes. nih.gov

Preparation of Key Intermediates Utilizing this compound

This compound is not only a synthetic target but also a valuable intermediate for the construction of more complex molecules.

The Corey-Fuchs reaction provides a reliable method for the conversion of aldehydes into terminal alkynes. organic-chemistry.orgwikipedia.org This two-step process begins with the reaction of the aldehyde with a phosphine-dibromomethylene ylide, generated from carbon tetrabromide and triphenylphosphine, to form a 1,1-dibromoalkene. wikipedia.orgnih.gov Treatment of this intermediate with a strong base, such as n-butyllithium, results in elimination and the formation of the corresponding terminal alkyne. nih.govbeilstein-journals.org This methodology can be applied to this compound to synthesize 2-ethynyldibenzofuran, a key building block for further functionalization, such as in the synthesis of diynes. nih.gov Modifications to the classical Corey-Fuchs reaction have been developed, for instance, using milder bases like cesium carbonate in DMSO. beilstein-journals.org

Catalytic Routes in Dibenzofuran Carboxaldehyde Synthesis

Catalytic methods offer efficient and environmentally benign alternatives for the synthesis of dibenzofuran carboxaldehydes. Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of the dibenzofuran core itself. organic-chemistry.orgnih.govnih.gov For instance, the intramolecular cyclization of o-iododiaryl ethers using a palladium catalyst can produce dibenzofurans, which can then be functionalized. organic-chemistry.orgnih.gov Palladium-catalyzed phenol-directed C-H activation/C-O cyclization is another powerful method for constructing the dibenzofuran skeleton. acs.org

While direct catalytic formylation of dibenzofuran is less common, catalytic approaches are employed in the synthesis of precursors. For example, the synthesis of amidoalkyl dibenzofuranols can be achieved through a one-pot, three-component condensation of dibenzofuran-2-ol, an aromatic aldehyde, and an amide or urea, catalyzed by tin(II) chloride dihydrate. thieme-connect.com Furthermore, catalytic methods are being explored for the conversion of biomass-derived carbohydrates into furan-2,5-dicarbaldehyde, showcasing the potential for catalytic routes in the synthesis of furan-based aldehydes. google.com

Overview of Formyl Substituted Dibenzofurans in Research Contexts

The introduction of a formyl group (-CHO) onto the dibenzofuran (B1670420) scaffold, as seen in Dibenzofuran-2-carboxaldehyde, imparts a significant degree of chemical reactivity and opens up new avenues for synthetic transformations. The formyl group is a versatile functional handle that can participate in a wide range of chemical reactions, including nucleophilic additions, oxidations, reductions, and various condensation reactions. wikipedia.org

In the context of dibenzofurans, the formyl group serves as a key intermediate for the elaboration of the core structure into more complex molecules. For instance, this compound can be used as a precursor in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. biointerfaceresearch.comfishersci.ca Research has shown that the formyl group can influence the photochemical properties of related heterocyclic systems, suggesting its potential to modulate the fluorescence and other photophysical characteristics of dibenzofuran derivatives. researchgate.net

The synthesis of formyl-substituted dibenzofurans can be achieved through various formylation reactions, which are a class of electrophilic aromatic substitution. wikipedia.org These reactions typically work best on electron-rich aromatic systems, and the dibenzofuran nucleus provides a suitable substrate for such transformations.

This article delves into the synthetic methodologies for a key heterocyclic compound, this compound, and its various analogues. The subsequent sections will provide a detailed exploration of different synthetic strategies, including direct formylation, functionalization of dibenzofuran precursors, and the use of this aldehyde in further chemical transformations.

Chemical Reactivity and Mechanistic Investigations of Dibenzofuran 2 Carboxaldehyde

Morita-Baylis-Hillman (MBH) Reaction Studies with Dibenzofuran (B1670420) Aldehydes

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine. Studies on dibenzofuran aldehydes have provided significant insights into the mechanistic details of this reaction.

Investigation of Positional and Steric Effects on Reaction Rates

The steric hindrance around the aldehyde group can also play a role. Generally, less hindered aldehydes react faster in the MBH reaction. The environment of the formyl group in dibenzofuran-2-carboxaldehyde versus its 4-isomer likely contributes to the observed rate differences.

Reactant 1Reactant 2CatalystReaction TimeYield
This compoundMethyl acrylateDABCO7 days75%
Dibenzofuran-4-carbaldehydeMethyl acrylateDABCO24 hours99%
This compoundEthyl acrylateDABCO8 days72%
Dibenzofuran-4-carbaldehydeEthyl acrylateDABCO24 hours98%
This compoundAcrylonitrileDABCO10 days70%
Dibenzofuran-4-carbaldehydeAcrylonitrileDABCO36 hours95%
This compound2-CyclohexenoneDABCO12 days65%
Dibenzofuran-4-carbaldehyde2-CyclohexenoneDABCO48 hours80%

In-situ Mass Spectrometry for Zwitterionic Intermediate Characterization

The mechanism of the MBH reaction involves the formation of a zwitterionic intermediate. In-situ mass spectrometry, particularly electrospray ionization-mass spectrometry (ESI-MS), has been a crucial tool for detecting and characterizing these transient species. In the study of dibenzofuran aldehydes, ESI-MS experiments revealed that the zwitterionic intermediate formed from dibenzofuran-4-carbaldehyde is more stable than the one derived from this compound. This enhanced stability of the intermediate contributes to the faster reaction rate observed for the 4-isomer. The characterization of such intermediates provides direct evidence for the proposed reaction mechanism and helps to explain the observed reactivity patterns.

Elucidation of Proton Migration Mechanisms in MBH Reactions

A critical and often rate-determining step in the MBH reaction is proton transfer. Computational studies, in conjunction with experimental data, have shed light on the proton migration mechanism in the MBH reaction of dibenzofuran aldehydes. In the absence of a protic solvent like methanol, it is proposed that a second molecule of the aldehyde participates in the proton transfer step. This is consistent with McQuade's proposal for the MBH mechanism. The computational studies, performed at the mPW1K/6-31+G(d,p) level, support the experimental findings that dibenzofuran-4-carbaldehyde is more reactive than its 2-isomer. The presence of a protic solvent can alter the mechanism, with the solvent molecule acting as a shuttle for the proton, which can lead to a lower energy pathway.

**3.2. Reductive Amination Reactions of Dib

Development and Characterization of Dibenzofuran 2 Carboxaldehyde Derivatives

Synthesis of Novel Dibenzofuran-Triazole Conjugates via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,2,3-triazole-linked molecular architectures. organic-chemistry.orgnih.gov This approach can be readily adapted for the conjugation of the dibenzofuran (B1670420) moiety to various molecular scaffolds.

The synthesis of dibenzofuran-triazole conjugates commences with the conversion of dibenzofuran-2-carboxaldehyde into a suitable azide (B81097) or alkyne derivative. For instance, reduction of the aldehyde to the corresponding alcohol, followed by tosylation and subsequent reaction with sodium azide, would yield 2-(azidomethyl)dibenzofuran. Alternatively, the aldehyde can be converted to a terminal alkyne, for example, through a Corey-Fuchs reaction followed by treatment with a strong base.

The subsequent CuAAC reaction involves the coupling of the dibenzofuran-azide or -alkyne with a complementary alkyne or azide-functionalized molecule. This reaction is typically carried out in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a suitable solvent system such as a mixture of THF and water. beilstein-journals.orgyoutube.com The resulting 1,4-disubstituted 1,2,3-triazole ring serves as a stable and robust linker, connecting the dibenzofuran core to another functional unit. beilstein-journals.org

Table 1: Proposed Synthesis of a Dibenzofuran-Triazole Conjugate

StepReactant 1Reactant 2ReagentsProduct
1This compound-1. NaBH42. TsCl, Pyridine3. NaN3, DMF2-(Azidomethyl)dibenzofuran
22-(Azidomethyl)dibenzofuranPhenylacetyleneCuSO4·5H2O, Sodium ascorbate, THF/H2O1-((Dibenzofuran-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole

The characterization of these novel conjugates would involve standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would confirm the formation of the triazole ring, with a characteristic signal for the triazole proton. Mass spectrometry would provide evidence of the molecular weight of the final product.

Design and Preparation of Dibenzofuran-Embodied Homoisoflavonoids

Homoisoflavonoids are a class of natural products characterized by a 3-benzyl-4-chromanone core. The incorporation of a dibenzofuran moiety into the homoisoflavonoid scaffold is a promising strategy for the creation of novel analogs with potentially unique biological activities.

A plausible synthetic route to dibenzofuran-embodied homoisoflavonoids would involve an aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and this compound to form a chalcone (B49325) intermediate. Subsequent oxidative rearrangement of this chalcone, for instance, using thallium(III) nitrate, would lead to a 1,2-aryl migration and the formation of the homoisoflavonoid skeleton.

An alternative approach could involve the reaction of a 2'-hydroxyacetophenone with a reagent like ethoxymethyltriphenylphosphonium chloride to form a vinyl ether, which could then be reacted with this compound in the presence of a Lewis acid to construct the core structure. The synthesis of naturally occurring homoisoflavonoids often involves multiple steps including protection and deprotection of functional groups to achieve the desired final product. nih.gov

Table 2: Proposed Synthesis of a Dibenzofuran-Embodied Homoisoflavonoid

StepReactant 1Reactant 2ReagentsProduct
12'-Hydroxy-4'-methoxyacetophenoneThis compoundAqueous NaOH, Ethanol(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(dibenzofuran-2-yl)prop-2-en-1-one (Chalcone)
2Chalcone Intermediate-Thallium(III) nitrate, Methanol3-(Dibenzofuran-2-yl)-7-methoxy-4H-chromen-4-one

The successful synthesis of these compounds would be verified by spectroscopic analysis. The ¹H NMR spectrum would show characteristic signals for the protons of the chromanone and dibenzofuran rings. High-resolution mass spectrometry would be used to confirm the elemental composition of the synthesized homoisoflavonoids.

Synthesis of Phenethylamine (B48288) Analogs Incorporating the Dibenzofuran Moiety

Phenethylamines are a class of compounds known for their diverse pharmacological activities. Replacing the phenyl ring with a dibenzofuran nucleus offers a strategy to create rigid analogs with potentially altered receptor binding profiles. researchgate.netnih.gov

The synthesis of phenethylamine analogs from this compound typically begins with a Henry reaction, which is the condensation of the aldehyde with a nitroalkane, such as nitroethane, in the presence of a base like ammonium (B1175870) acetate. This reaction yields a nitrostyrene (B7858105) derivative. Subsequent reduction of the nitro group and the double bond, commonly achieved using a reducing agent like lithium aluminum hydride (LiAlH₄), affords the desired dibenzofuran-based phenethylamine analog. researchgate.net

Table 3: Synthesis of a Dibenzofuran-Phenethylamine Analog

StepReactant 1Reactant 2ReagentsProduct
1This compoundNitroethaneAmmonium acetate, Acetic acid2-(2-Nitroprop-1-en-1-yl)dibenzofuran
22-(2-Nitroprop-1-en-1-yl)dibenzofuran-LiAlH₄, THF1-(Dibenzofuran-2-yl)propan-2-amine

The characterization of these analogs would involve techniques such as ¹H and ¹³C NMR to confirm the structure and mass spectrometry to determine the molecular weight. The purity of the final compounds would be assessed by methods like high-performance liquid chromatography (HPLC).

Formation and Characterization of Metal Complexes with Schiff Bases Derived from Dibenzofuran Aldehydes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands capable of coordinating with a wide range of metal ions to form stable metal complexes. researchgate.netscirp.org The Schiff bases derived from this compound are expected to form complexes with various transition metals. nih.gov

The synthesis of these metal complexes involves a two-step process. First, the Schiff base ligand is prepared by reacting this compound with a primary amine, such as an aniline (B41778) or an amino acid, in a suitable solvent like ethanol, often with catalytic acid. The resulting Schiff base is then reacted with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), or Zn(II)) in an appropriate solvent to yield the metal complex. derpharmachemica.comresearchgate.net

Table 4: Proposed Synthesis of a Cu(II) Schiff Base Complex

StepReactant 1Reactant 2ReagentsProduct
1This compoundAnilineEthanol, Acetic acid (cat.)(E)-N-((Dibenzofuran-2-yl)methylene)aniline (Schiff Base Ligand)
2Schiff Base LigandCopper(II) acetateEthanolBis((E)-N-((dibenzofuran-2-yl)methylene)anilino)copper(II)

The characterization of these metal complexes involves a range of analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the Schiff base to the metal ion, typically observed as a shift in the C=N stretching frequency. UV-Vis spectroscopy provides information about the electronic transitions and the geometry of the complex. Magnetic susceptibility measurements can help determine the oxidation state and spin state of the metal ion. Elemental analysis is used to determine the metal-to-ligand ratio.

Derivatization to Sulphonyldipeptide Compounds

The incorporation of a dibenzofuran moiety into a peptide backbone through a sulfonyl linkage represents a novel approach to creating peptidomimetics. These compounds could exhibit interesting conformational properties and biological activities.

A potential synthetic route for the derivatization of this compound to a sulphonyldipeptide compound would begin with the reductive amination of the aldehyde with an amino acid ester to form a secondary amine. This would be followed by the reaction of the secondary amine with a sulfonyl chloride, such as dansyl chloride, to introduce the sulfonyl group. The resulting N-sulfonylated amino acid ester could then be hydrolyzed to the corresponding carboxylic acid. Finally, standard peptide coupling methods, using reagents like HATU or HOBt/EDC, would be employed to couple this N-sulfonylated amino acid with another amino acid ester to form the desired sulphonyldipeptide.

Table 5: Proposed Synthesis of a Dibenzofuran-Sulphonyl-Dipeptide

StepReactant 1Reactant 2ReagentsProduct
1This compoundGlycine methyl esterNaBH(OAc)₃, DichloromethaneMethyl 2-((dibenzofuran-2-ylmethyl)amino)acetate
2Methyl 2-((dibenzofuran-2-ylmethyl)amino)acetateDansyl chlorideTriethylamine, DichloromethaneMethyl 2-((N-(dibenzofuran-2-ylmethyl)-5-(dimethylamino)naphthalene-1-sulfonamido))acetate
3Product from Step 2-LiOH, THF/H₂O2-((N-(dibenzofuran-2-ylmethyl)-5-(dimethylamino)naphthalene-1-sulfonamido))acetic acid
4Product from Step 3Phenylalanine methyl esterHATU, DIPEA, DMFMethyl 2-(2-((N-(dibenzofuran-2-ylmethyl)-5-(dimethylamino)naphthalene-1-sulfonamido))acetamido)-3-phenylpropanoate

The characterization of these complex molecules would require a combination of advanced spectroscopic techniques, including 2D NMR spectroscopy (COSY, HSQC, HMBC) to elucidate the complete structure and connectivity. High-resolution mass spectrometry would be essential to confirm the molecular formula.

Pharmacological and Biological Activity Research of Dibenzofuran 2 Carboxaldehyde Derivatives

Anticancer Activity Profiling of Dibenzofuran-Based Compounds

The dibenzofuran (B1670420) scaffold has emerged as a promising framework for the development of new anticancer agents. acs.orgbiointerfaceresearch.com Research has focused on synthesizing and evaluating various dibenzofuran derivatives for their ability to inhibit cancer cell growth and target specific proteins involved in cancer progression. acs.orgacs.orgthesciencein.org

Cytotoxicity Assessments in Human Carcinoma Cell Lines (e.g., HeLa, K562, HepG2)

Dibenzofuran derivatives have been the subject of numerous studies to evaluate their cytotoxic effects against various human cancer cell lines.

A series of chlorinated dibenzofurans, including Pf-1 and AB0022A, were tested for their cytotoxicity. biointerfaceresearch.com While Pf-2 showed no significant cytotoxicity, Pf-1 and AB0022A demonstrated activity against K562, HeLa, and 3T3-L1 cell lines, suggesting that a free carbonyl-linked phenolic group is crucial for their cytotoxic effect. biointerfaceresearch.com Another naturally occurring dibenzofuran series, kehokorins A-E, isolated from the slime mold Trichia favoginea, also exhibited activity against HeLa cells. biointerfaceresearch.com Specifically, kehokorins A, D, and E showed IC50 values ranging from 1.5 mg/mL to 6.1 mg/mL. biointerfaceresearch.com

Further studies on benzofuran (B130515) derivatives, a related class of compounds, have provided additional insights. For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have shown high cytotoxicity. nih.gov One such derivative, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, displayed selective toxicity against leukemic cell lines K562 and HL-60, with IC50 values of 5.0 and 0.1 mM, respectively, while showing no toxicity towards HeLa cancer cells or non-cancerous HUVEC lines. nih.gov

In a study involving new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, compounds 6 and 8 demonstrated selective and potent toxic effects against the K562 cell line. nih.gov Compound 6 had an IC50 of 3.83 ± 0.6 µM in K562 cells, while compound 8 showed an even higher potency with an IC50 of 2.59 ± 0.88 µM in the same cell line. nih.gov In contrast, these compounds exhibited lower toxicity in healthy HaCaT cells. nih.gov

The cytotoxic effects of various compounds, including dibenzofuran derivatives, have also been evaluated in HepG2 human liver cancer cells. researchgate.netnih.gov For example, a study assessing 110 reference compounds found that HepG2 cells were responsive to a wide range of toxins. nih.gov Another study on stilbene (B7821643) derivatives in HepG2 and CHO-K1 cell lines revealed that certain derivatives significantly reduced cell viability. scielo.br While not dibenzofurans, these studies on related aromatic compounds contribute to the broader understanding of cytotoxicity in these cell lines.

Interactive Table: Cytotoxicity of Dibenzofuran and Related Derivatives

Compound/Derivative Cell Line IC50 Value Source
Kehokorin A HeLa 1.5 mg/mL biointerfaceresearch.com
Kehokorin D HeLa 6.1 mg/mL biointerfaceresearch.com
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone K562 5.0 mM nih.gov
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone HL-60 0.1 mM nih.gov
Compound 6 (benzofuran derivative) K562 3.83 ± 0.6 µM nih.gov
Compound 8 (benzofuran derivative) K562 2.59 ± 0.88 µM nih.gov
Piperazine-based benzofuran derivative 38 K562 29.66 μM nih.gov
Peptide 7 (18β-glycyrrhetinic amide derivative) HepG-2 3.30 μg/mL researchgate.net

Investigations into Specific Protein Kinase Inhibition (e.g., CK2)

Human protein kinase CK2 has been identified as a significant target for cancer therapy, and dibenzofuran-based compounds have shown considerable promise as potent inhibitors of this enzyme. acs.orgresearchgate.netgoogle.com

A study involving thirty-three newly synthesized dibenzofuran derivatives identified two compounds, 7,9-dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12b ) and 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c ), with exceptionally low IC50 values of 5.8 nM for both. acs.orgacs.org These inhibitors were found to be cell-permeable in LNCaP human prostate carcinoma cells and effectively reduced intracellular CK2 activity. acs.orgacs.org Further analysis of compound 12c against a panel of 70 different kinases demonstrated its high selectivity for CK2. acs.orgacs.org

Structural studies through co-crystallization of 12c with the alpha subunit of CK2 (CK2α) revealed a key interaction: a π-halogen bond between the bromine atom at position C9 of the dibenzofuran scaffold and the gatekeeper amino acid residue, Phenylalanine 113 (Phe113), of the kinase. acs.orgresearchgate.net This interaction is believed to contribute to the potent and tight binding of these inhibitors. researchgate.net It was also observed that CK2α could bind to both the E- and Z-isomers of compound 12c . acs.org

The development of dibenzofuran-based CK2 inhibitors has been an area of active research. Many of the known potent inhibitors are ATP-competitive, meaning they bind to the same site as ATP, the enzyme's natural substrate. researchgate.netgoogle.com This can sometimes lead to lower selectivity, as the ATP binding site is structurally similar across many different protein kinases. researchgate.net However, the high affinity of some dibenzofuran derivatives for CK2 allows them to effectively compete with the high intracellular concentrations of ATP. google.com

Interactive Table: IC50 Values of Dibenzofuran-Based CK2 Inhibitors

Compound IC50 Value (nM) Source
7,9-dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12b ) 5.8 acs.orgacs.org
7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c ) 5.8 acs.orgacs.org
Dichloro derivative 2a 29 researchgate.net

Antimycobacterial Efficacy Against Mycobacterium tuberculosis

Dibenzofuran derivatives have demonstrated notable potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.netnih.govnih.gov

Synthetic analogues of naturally occurring dibenzofurans and carbazoles have shown significantly improved in vitro and in vivo activity against the H37Rv strain of M. tuberculosis. researchgate.net A molecular hybridization approach, combining the dibenzofuran scaffold with other pharmacophoric groups like 1,2,3-triazoles, has led to the development of potent Mtb inhibitors. researchgate.net For example, certain hybrid derivatives have exhibited promising anti-mycobacterial activity, with MIC values as low as 1.56 µg/mL for compound 11b and 3.125 µg/mL for compound 17b . researchgate.net

In silico studies have also been employed to investigate the antitubercular potential of dibenzofuran derivatives. nih.gov These computational approaches have focused on the interaction of these compounds with key mycobacterial enzymes. nih.gov For instance, molecular docking studies have suggested that benzofuran derivatives can bind to and potentially inhibit NarL, a transcriptional regulatory protein involved in the anaerobic respiration of Mtb, a crucial process for its survival and virulence during latent infection. nih.gov One particular compound, Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, was shown to be stable at the active site of NarL in molecular dynamics simulations, indicating its potential as a lead compound for developing new antituberculosis drugs. nih.gov

Furthermore, other related heterocyclic compounds have also been investigated for their antimycobacterial properties. For instance, a series of 2-mercaptobenzothiazole (B37678) derivatives were synthesized and evaluated as inhibitors of Mtb type II NADH dehydrogenase (NDH-2), an essential enzyme in the mycobacterial respiratory chain. rsc.org Several of these compounds displayed significant activity against different strains of mycobacteria, including Mtb H37Rv. rsc.org

Interactive Table: Antimycobacterial Activity of Dibenzofuran and Related Derivatives

Compound/Derivative Target Organism/Enzyme Activity (MIC/IC50) Source
Compound 11b (dibenzofuran-triazole hybrid) M. tuberculosis H37Rv 1.56 µg/mL researchgate.net
Compound 17b (dibenzofuran-triazole hybrid) M. tuberculosis H37Rv 3.125 µg/mL researchgate.net
Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate M. tuberculosis NarL In silico binding nih.gov
Compound C3 (2-mercaptobenzothiazole) M. tuberculosis H37Rv Not specified rsc.org
Compound C4 (2-mercaptobenzothiazole) M. tuberculosis H37Rv Not specified rsc.org
Compound C11 (2-mercaptobenzothiazole) M. tuberculosis H37Rv Not specified rsc.org

Antibacterial Spectrum and Mechanisms of Action

Dibenzofuran derivatives have been investigated for their antibacterial properties against a range of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. ekb.egnih.govresearchgate.net

A study on biphenyl (B1667301) and dibenzofuran derivatives revealed that several compounds exhibited potent antibacterial activities. nih.govresearchgate.net Notably, compounds such as 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i ) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m ) showed significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. nih.govresearchgate.net Furthermore, some derivatives, including 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e ), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g ), and 6i , demonstrated comparable inhibitory activity to ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenem-resistant Acinetobacter baumannii. nih.govresearchgate.net Structure-activity relationship studies indicated that the presence of a strong electron-withdrawing group on one of the aromatic rings and hydroxyl groups on the other were beneficial for antibacterial activity. nih.govresearchgate.net

In another study, benzofuran derivatives containing disulfide moieties were designed and synthesized, showing remarkable antibacterial activity against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). nih.govfigshare.com The most potent compound, V40 , exhibited significantly better in vitro antibacterial activity with EC50 values of 0.28, 0.56, and 10.43 μg/mL against Xoo, Xoc, and Xac, respectively, compared to the positive controls. nih.govfigshare.com Preliminary mechanistic studies, including proteomic analysis and enzyme activity assays, suggest that these compounds may act as versatile bactericides. nih.govfigshare.com

The antibacterial activity of other furan (B31954) derivatives has also been explored. For example, some cyclized benzo[1,2-b:5,4-b']difuran derivatives have been tested for their antibacterial effects. nih.gov Additionally, various dihydrofuran and benzofuran derivatives have shown activity against test bacteria, with some demonstrating better results than known antibiotics in antibiogram tests. researchgate.net

Interactive Table: Antibacterial Activity of Dibenzofuran and Related Derivatives

Compound/Derivative Target Bacterium Activity (MIC/EC50) Source
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i ) MRSA 3.13 μg/mL nih.govresearchgate.net
5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m ) Multidrug-resistant E. faecalis 6.25 μg/mL nih.govresearchgate.net
Compound V40 (benzofuran with disulfide moiety) X. oryzae pv. oryzae (Xoo) 0.28 μg/mL nih.govfigshare.com
Compound V40 (benzofuran with disulfide moiety) X. oryzae pv. oryzicola (Xoc) 0.56 μg/mL nih.govfigshare.com
Compound V40 (benzofuran with disulfide moiety) X. axonopodis pv. citri (Xac) 10.43 μg/mL nih.govfigshare.com

Antiplasmodial Activity Evaluations

Dibenzofuran-related structures, specifically benzofuranone derivatives, have been investigated for their potential as antiplasmodial agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A study focused on 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives demonstrated their in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov Among the synthesized compounds, (Z)-7-methoxy-2-(5-nitrothiophene-2-ylmethylene)-3(2H)-benzofuranone (10g ) was the most active against the 3D7 strain, with an IC50 of 0.28 μM. nih.gov Against the resistant K1 strain, (Z)-6-chloro-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5h ) showed the highest potency, with an IC50 of 0.654 nM. nih.gov

To gain insight into their mechanism of action, the more active compounds were assessed for their ability to inhibit β-hematin formation, a crucial process for the parasite's survival. nih.gov The results indicated that these derivatives exhibited moderate to prominent inhibitory effects on this pathway. nih.gov Furthermore, selected nitrothiophene derivatives (10e , 10g , and 10h ) were tested in vivo in a P. berghei/albino mouse model and were found to be active, reducing the percentage of parasitized erythrocytes. nih.gov

Another study on indolone-N-oxide derivatives, which share some structural similarities with benzofuranones, also reported potent antiplasmodial activity. medchemexpress.com Compound 26 , a 5-methoxy-indolone-N-oxide analogue, showed very high in vitro activity with an IC50 of less than 3 nM on the FcB1 strain and 1.7 nM on the 3D7 strain, along with a favorable selectivity index. medchemexpress.com

These findings suggest that benzofuranone and related scaffolds could serve as a promising basis for the development of new antimalarial drug candidates. nih.gov

Interactive Table: Antiplasmodial Activity of Benzofuranone and Indolone-N-Oxide Derivatives

Compound/Derivative P. falciparum Strain IC50 Value Source
(Z)-7-methoxy-2-(5-nitrothiophene-2-ylmethylene)-3(2H)-benzofuranone (10g ) 3D7 (sensitive) 0.28 μM nih.gov
(Z)-6-chloro-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5h ) K1 (resistant) 0.654 nM nih.gov
Compound 26 (5-methoxy-indolone-N-oxide) FcB1 (resistant) <3 nM medchemexpress.com
Compound 26 (5-methoxy-indolone-N-oxide) 3D7 (sensitive) 1.7 nM medchemexpress.com

Receptor Ligand Interaction Studies

The interaction of dibenzofuran derivatives with various biological receptors and proteins is a key area of research to understand their mechanisms of action and to guide the design of more potent and selective compounds.

In silico molecular docking and molecular dynamics simulations have been extensively used to study these interactions. For instance, in the context of anticancer activity, docking studies of benzofuran-1,2,3-triazole hybrids with the Epidermal Growth Factor Receptor (EGFR) have been performed to understand their binding modes. nih.gov These simulations can reveal stable interactions with the active site of the receptor, indicating the potential of these compounds as inhibitors. nih.gov

Similarly, for antimycobacterial activity, molecular docking of benzofuran and naphthofuran derivatives with the Mycobacterium tuberculosis protein NarL has been used to predict their binding affinity and stability at the active site. nih.gov

The interaction of dibenzofuran derivatives with protein kinases, such as CK2, has also been elucidated through structural studies. Co-crystallization of a dibenzofuran-based inhibitor with CK2α revealed specific interactions, such as a π-halogen bond between the inhibitor and a key amino acid residue (Phe113) in the kinase's active site. acs.org This detailed structural information is invaluable for understanding the structure-activity relationships of these compounds.

Furthermore, studies on the interaction of benzofuran derivatives with serum albumins, such as bovine serum albumin (BSA), have been conducted to assess their potential as drug delivery carriers. nih.gov Techniques like circular dichroism and fluorescence spectroscopy have shown that these compounds can bind to serum albumins, leading to changes in the protein's secondary structure. nih.gov Molecular docking studies have further helped to predict the binding modes, showing that different benzofuran derivatives may bind to different sites on the albumin molecule with varying affinities. nih.gov For example, a monobenzofuran derivative (BF1) was predicted to bind to the interior of the BSA structure, while a benzodifuran derivative (BDF1) was more likely to bind to the surface. nih.gov

These receptor-ligand interaction studies, combining computational and experimental approaches, are crucial for the rational design and development of dibenzofuran-based compounds with improved pharmacological profiles.

Analysis of 5-HT2 Receptor Partial Agonism

Research into the pharmacological and biological activity of dibenzofuran-2-carboxaldehyde derivatives has revealed notable interactions with the serotonin (B10506) 5-HT2 receptor family, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are significant targets in the central nervous system, and their modulation can influence a variety of physiological and pathological processes. The activation of 5-HT2A receptors is a known characteristic of classic hallucinogens, while antagonism at this site is a feature of some antipsychotic medications. nih.gov Conversely, agonists of the 5-HT2C receptor are of interest for treating conditions such as appetite suppression, erectile dysfunction, drug addiction, and schizophrenia. nih.gov

A series of dibenzofuranylethylamine derivatives, synthesized from dibenzofuran aldehyde building blocks, have been evaluated for their affinity and functional activity at 5-HT2 receptors. nih.gov These studies have demonstrated that while many agonists are not highly selective between the 5-HT2A and 5-HT2C subtypes due to high sequence identity in the ligand-binding domain, certain structural modifications to the dibenzofuran scaffold can confer significant selectivity. nih.govnih.gov

The research findings indicate that the synthesized dibenzofuranylethylamines generally act as weak partial agonists at the human 5-HT2A receptor. nih.gov For instance, one of the tested compounds, compound 4, exhibited a low micromolar EC50 value and a relatively high maximal response of 88% compared to serotonin, distinguishing it as a more potent partial agonist within the series. nih.gov In contrast, at the 5-HT2C receptor, these derivatives displayed a range of activities, from extremely weak partial agonism to moderately potent full agonism. nih.gov

Notably, compounds 4 and 5 demonstrated a significant (over 70-fold) selectivity for the 5-HT2C receptor over the 5-HT2A receptor. acs.org This selectivity is attributed to a single amino acid difference in the orthosteric binding site of the two receptors: an alanine (B10760859) residue (Ala222) in the 5-HT2C receptor is replaced by a larger serine residue (Ser242) in the 5-HT2A receptor. nih.gov This substitution in the 5-HT2A receptor appears to create steric hindrance that displaces the dibenzofuran moiety, thereby weakening its interaction with the receptor. nih.govacs.org

The functional potencies of the most selective compounds, while promising in terms of selectivity, were in the micromolar range or slightly better, suggesting that further optimization would be necessary for preclinical consideration. acs.org The location of the aminoethyl group on the dibenzofuran core did not appear to be a critical determinant of activity, especially when comparing compounds with substituents at the C1 and C4 positions. nih.gov

The following table summarizes the in vitro pharmacological data for a selection of these dibenzofuranylethylamine derivatives at the human 5-HT2A and 5-HT2C receptors.

Compoundh5-HT2A Ki (nM)h5-HT2A EC50 (nM)h5-HT2A Max Response (%)h5-HT2C Ki (nM)h5-HT2C EC50 (nM)h5-HT2C Max Response (%)
1 2300 ± 400>1000033 ± 61200 ± 200>1000025 ± 1
2 3200 ± 600>1000045 ± 4240 ± 20280 ± 6098 ± 3
3 >10000>1000018 ± 3>10000>1000012 ± 1
4 2600 ± 2001200 ± 20088 ± 135 ± 3170 ± 2097 ± 1
5 2500 ± 200>1000029 ± 135 ± 5222 ± 1070 ± 1

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Intermediate Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to analyze the reaction pathways and stability of intermediates in reactions involving dibenzofuran-2-carboxaldehyde and its isomers.

One significant area of study has been the Morita-Baylis-Hillman (MBH) reaction, where this compound reacts with activated olefins. Computational studies, often performed at the mPW1K/6-31+G(d,p) level, have been used to compare the reactivity of dibenzofuran-2-carbaldehyde with its isomer, dibenzofuran-4-carbaldehyde. rsc.orgresearchgate.net These calculations revealed that the isomer dibenzofuran-4-carbaldehyde is more reactive. researchgate.net The investigation into the reaction mechanism suggests that a second equivalent of the aldehyde plays a crucial role in the proton migration step, particularly in the absence of a protic solvent like methanol. researchgate.net Mass spectrometry data, which helps identify reaction intermediates, has been used in conjunction with DFT to support these findings, showing that the zwitterionic intermediate formed from the 4-carbaldehyde isomer is more stable than that from the 2-carbaldehyde isomer. rsc.orgresearchgate.net

DFT calculations are also crucial for understanding cycloaddition reactions. While not always directly involving the carboxaldehyde functional group, studies on the dibenzofuran (B1670420) core provide insights applicable to its derivatives. For instance, DFT has been used to analyze the [8+2] cycloadditions of dienylfurans, determining the most favored reaction pathways by calculating the Gibbs free energies of activation for various potential routes. pku.edu.cn Such analyses elucidate whether a reaction proceeds through a concerted or stepwise mechanism and can predict the stability of intermediates and transition states. pku.edu.cn For example, in the reaction of dienylisobenzofurans, DFT calculations identified that the reaction proceeds via an initial [4+2] cycloaddition followed by a rate-determining pku.edu.cnresearchgate.net-vinyl shift. pku.edu.cn

These theoretical studies provide a detailed, step-by-step view of reaction progress, highlighting the energy barriers that must be overcome and the relative stability of transient species. This information is invaluable for optimizing reaction conditions and predicting product distributions.

Table 1: Comparative Reactivity in the Morita-Baylis-Hillman Reaction

Computational and experimental findings on the reactivity of dibenzofuran carbaldehyde isomers.

CompoundObservationMethodologyKey FindingReference
This compoundSlower reaction rate in MBH reaction compared to its isomer.DFT Calculations (mPW1K/6-31+G(d,p)), ESI-MSThe zwitterionic intermediate is less stable. rsc.orgresearchgate.net
Dibenzofuran-4-carbaldehydeFaster reaction rate in MBH reaction.DFT Calculations (mPW1K/6-31+G(d,p)), ESI-MSThe zwitterionic intermediate is more stable, facilitating the reaction. rsc.orgresearchgate.net

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Derivatives of this compound have been explored as scaffolds for developing potent therapeutic agents. For example, novel dibenzo[b,d]furan-1,2,3-triazole conjugates, synthesized from this compound via the Corey-Fuchs reaction, were evaluated as inhibitors of Mycobacterium tuberculosis. researchgate.net Molecular docking simulations were performed to understand their binding mechanism. These studies showed that the dibenzofuran-based compounds could bind effectively within the active site of specific receptors, such as the epidermal growth factor receptor (EGFR). researchgate.net The simulations identified key interactions, including strong hydrogen bonds with residues like MET793 and Pi-Alkyl or Pi-Sulfur interactions with residues such as LEU788, ALA743, and MET790, which stabilize the ligand-receptor complex. researchgate.net

In another study, dibenzofuran derivatives were identified as potent inhibitors of Casein Kinase 2 (CK2), a protein implicated in cancer. acs.org Co-crystallization and docking studies revealed specific interactions, such as a π-halogen bond between a bromine atom on the dibenzofuran scaffold and the gatekeeper amino acid Phe113 of the kinase. acs.org Such detailed structural insights are critical for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors. The ability to model how different isomers or substituted analogs bind to a receptor allows chemists to prioritize synthetic targets. acs.orgnih.gov

Table 2: Molecular Docking of this compound Derivatives

Summary of simulated interactions between dibenzofuran-based ligands and protein targets.

Derivative ClassProtein TargetKey Interacting ResiduesInteraction TypesTherapeutic AreaReference
Dibenzo[b,d]furan-1,2,3-triazole conjugatesEpidermal Growth Factor Receptor (EGFR)MET793, MET790, LEU788, ALA743Hydrogen bonds, Pi-Sulfur, Pi-AlkylAntitubercular researchgate.net
7,9-Dibromo-dihydrodibenzofuran derivativesCasein Kinase 2 (CK2α)Phe113π-halogen bondAnticancer acs.org

Conformational Analysis and Energetic Considerations

For the parent dibenzofuran structure, DFT studies using the B3LYP method with a 6-311G(d,p) basis set have been performed to determine its optimized geometry and electronic properties. researchgate.net These studies calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net For dibenzofuran, the HOMO-LUMO gap is calculated to be approximately 5.028 eV, suggesting high stability. researchgate.net

From this foundational structure, global reactivity parameters can be derived, which provide a quantitative measure of the molecule's chemical behavior. These include chemical potential, hardness, softness, and electrophilicity. researchgate.net Such parameters are essential for understanding how this compound and its derivatives will behave in chemical reactions. For instance, a conformational analysis of a related dibenzoxepinone derivative involved identifying 275 different conformers by systematically rotating flexible bonds. nih.gov The lowest energy conformer was then used for further calculations, demonstrating the importance of identifying the most stable three-dimensional structure. nih.gov While the dibenzofuran core is largely planar and rigid, the orientation of the carboxaldehyde group relative to the ring system is a key conformational feature that influences its reactivity and intermolecular interactions.

Table 3: Calculated Global Reactivity Parameters for Dibenzofuran

DFT-calculated electronic properties for the parent dibenzofuran molecule, providing a basis for understanding its derivatives.

ParameterCalculated ValueSignificanceReference
HOMO-LUMO Energy Gap (ΔE)5.028 eVIndicates high kinetic stability and low reactivity. researchgate.net
Chemical Potential (μ)-3.751 eVMeasures the escaping tendency of an electron from an equilibrium system. researchgate.net
Global Hardness (η)2.514 eVMeasures resistance to change in electron distribution. researchgate.net
Global Softness (ζ)0.398 (eV)⁻¹The reciprocal of hardness, indicating polarizability. researchgate.net
Electrophilicity Index (ω)2.798 eVMeasures the energy lowering of a system when it accepts electrons. researchgate.net

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways for Diversified Derivatives

The future of dibenzofuran (B1670420) chemistry is intrinsically linked to the development of novel and efficient synthetic pathways. While numerous methods exist for the synthesis of the dibenzofuran core, the focus is shifting towards strategies that allow for the rapid and diverse functionalization of the scaffold, starting from accessible precursors like dibenzofuran-2-carboxaldehyde.

One promising area of research is the continued development of transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, for instance, have been instrumental in creating complex dibenzofuran derivatives. organic-chemistry.org Future work will likely focus on expanding the repertoire of these reactions, exploring new ligands and catalytic systems to improve yields, functional group tolerance, and stereoselectivity. organic-chemistry.org Copper-catalyzed reactions, such as the Ullmann coupling, also present a cost-effective and efficient alternative for constructing dibenzofuran motifs and their derivatives. organic-chemistry.org

Furthermore, there is a growing interest in C-H activation strategies to directly functionalize the dibenzofuran core. These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach to diversification. Research in this area will likely aim to achieve site-selective C-H functionalization on the dibenzofuran ring system, enabling the introduction of a wide array of substituents.

The table below summarizes some of the emerging synthetic strategies for the diversification of dibenzofuran derivatives.

Synthetic StrategyCatalyst/ReagentDescriptionPotential Advantages
Palladium-Catalyzed Cross-CouplingPalladium acetate, various ligandsForms C-C and C-heteroatom bonds with high efficiency and functional group tolerance. organic-chemistry.orgHigh versatility, well-established, and predictable reactivity.
Copper-Catalyzed Ullmann CouplingCopper saltsAn economical method for forming C-O and C-N bonds to construct the furan (B31954) ring or append substituents. organic-chemistry.orgLower cost compared to palladium, effective for specific transformations.
C-H ActivationRhodium, Iridium, or Palladium catalystsDirect functionalization of C-H bonds on the dibenzofuran scaffold, avoiding pre-activation steps.Increased atom economy, access to novel derivatives.
One-Pot/Multicomponent ReactionsVarious catalysts and reagentsCombines multiple reaction steps into a single operation, improving efficiency.Reduced synthesis time, less waste, and higher overall yield.

In-depth Mechanistic Understanding of Complex Reactions

A deeper understanding of the mechanisms governing the synthesis and functionalization of dibenzofurans is crucial for the rational design of more efficient and selective reactions. Future research will likely employ a combination of experimental and computational methods to elucidate the intricate details of these transformations.

Computational studies, using methods like density functional theory (DFT), have already provided valuable insights into the formation of dibenzofuran from precursors such as phenanthrene, fluorene, and 9-fluorenone. mdpi.comnih.gov These studies can predict reaction pathways, identify transition states, and explain the observed regioselectivity of certain reactions. For example, molecular orbital theory calculations have been used to understand the homogeneous gas-phase formation of dibenzofuran. mdpi.comnih.gov Future computational work could focus on modeling the catalytic cycles of transition metal-catalyzed reactions involving this compound, helping to optimize reaction conditions and catalyst design.

Isotope labeling studies are another powerful tool for mechanistic investigation. By strategically incorporating isotopes like ¹⁸O, researchers can trace the origin of atoms in the final product, providing direct evidence for proposed reaction pathways. For instance, in a copper-catalyzed cyclization of cyclic diaryliodonium salts to form dibenzofurans, the use of H₂¹⁸O confirmed that the oxygen atom in the furan ring originated from water. acs.org

Kinetic studies will also play a vital role in understanding reaction mechanisms. By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, and catalyst loading), researchers can derive rate laws that provide insights into the rate-determining step and the composition of the transition state. The presence of isomers with low thermodynamic stability in certain pyrolysis products suggests that kinetic factors can be significant in the formation of dibenzofurans. nih.gov

A detailed understanding of these mechanisms will enable chemists to not only improve existing synthetic methods but also to predict and develop entirely new transformations for the synthesis of complex dibenzofuran-based molecules.

Rational Design of Dibenzofuran-Based Therapeutics with Enhanced Specificity

The dibenzofuran scaffold is a common feature in a number of biologically active natural products and synthetic compounds. mdpi.com This has spurred significant interest in the rational design of dibenzofuran-based therapeutics with improved potency and specificity. This compound serves as a key starting material for creating libraries of compounds for biological screening. nih.gov

A major focus of future research will be the development of dibenzofuran derivatives as kinase inhibitors. nih.govmdpi.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The rigid and planar nature of the dibenzofuran ring system makes it an ideal scaffold for designing molecules that can fit into the ATP-binding pocket of kinases. By systematically modifying the substituents on the dibenzofuran core, researchers can fine-tune the binding affinity and selectivity of these inhibitors. For example, dibenzofuran derivatives inspired by the natural product cercosporamide (B1662848) have been developed as potent inhibitors of Pim and CLK1 kinases. nih.govmdpi.com

Structure-activity relationship (SAR) studies are central to the rational design process. nih.gov These studies involve synthesizing a series of analogs of a lead compound and evaluating their biological activity. The resulting data helps to identify the key structural features responsible for activity and provides a roadmap for further optimization. For instance, in the development of antitubercular agents, a series of dibenzo[b,d]furan-1,2,3-triazole conjugates were synthesized from this compound, and their SAR was evaluated to identify potent inhibitors of Mycobacterium tuberculosis. nih.gov

Another important aspect of rational drug design is the optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov Computational tools can be used to predict these properties, guiding the selection of scaffolds and substituents that are more likely to result in drug-like molecules. nih.gov

The aryl hydrocarbon receptor (AHR) is another potential target for dibenzofuran-based therapeutics. Dioxins and related compounds, which share structural similarities with dibenzofurans, exert their toxicity through the AHR. wikipedia.orgmdpi.com A deeper understanding of the interaction between dibenzofuran derivatives and the AHR could lead to the development of selective AHR modulators for the treatment of immune disorders and other conditions.

The table below highlights some of the therapeutic targets for rationally designed dibenzofuran derivatives.

Therapeutic TargetDisease AreaRationale for TargetingExample of Dibenzofuran-Based Modulator
Kinases (e.g., Pim, CLK1)CancerKinases are often overexpressed or mutated in cancer cells, driving proliferation and survival. nih.govmdpi.comCercosporamide-inspired dibenzofuran derivatives. nih.govmdpi.com
Mycobacterium tuberculosis enzymesTuberculosisNew drugs are needed to combat drug-resistant strains of tuberculosis. nih.govDibenzo[b,d]furan-1,2,3-triazole conjugates. nih.gov
CholinesterasesAlzheimer's DiseaseInhibition of cholinesterases can improve cognitive function in patients with Alzheimer's disease.Dibenzofuran-piperazine derivatives (though initial studies showed limited promise). nih.gov
Aryl Hydrocarbon Receptor (AHR)Immune Disorders, CancerThe AHR is a ligand-activated transcription factor that regulates immune responses and cell growth. wikipedia.orgmdpi.comResearch is ongoing to develop selective AHR modulators.

Development of this compound as a Building Block for Advanced Materials (e.g., optoelectronic materials, fluorescent probes)

The unique photophysical properties of the dibenzofuran scaffold, characterized by its rigidity and extended π-conjugation, make it an attractive building block for the development of advanced organic materials. This compound, with its reactive aldehyde group, is an ideal starting point for the synthesis of a wide range of functional materials.

One of the most promising applications of dibenzofuran derivatives is in the field of organic electronics. The dibenzofuran core can be incorporated into larger conjugated systems to create organic semiconductors for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The aldehyde group of this compound can be readily transformed into various functional groups, such as alkynes or vinyl groups, which can then be used in polymerization reactions or as anchor points for other molecular components. A concise synthesis of an organic semiconducting material has been achieved using a copper-catalyzed cyclization to form the dibenzofuran core. acs.org

Dibenzofuran derivatives are also being explored as fluorescent probes for sensing and imaging applications. nih.gov The inherent fluorescence of the dibenzofuran scaffold can be modulated by the introduction of specific functional groups that interact with analytes of interest. For example, dibenzofuran-based fluorescent probes have been developed for the detection of thiophenols. nih.gov The aldehyde functionality of this compound can be used to attach receptor units that bind to specific ions or molecules, leading to a change in the fluorescence properties of the probe. nih.gov The development of dibenzofuran α-amino acids as fluorescent, conformationally rigid analogues of tyrosine demonstrates their potential as tools for peptide-based optical probes. nih.govacs.org

Future research in this area will focus on fine-tuning the electronic and photophysical properties of dibenzofuran-based materials through synthetic modification. This includes extending the π-conjugation, introducing electron-donating and electron-withdrawing groups, and controlling the intermolecular packing in the solid state. The goal is to develop materials with high charge carrier mobility, strong light absorption, and high fluorescence quantum yields for a variety of advanced applications.

Material ApplicationKey Properties of Dibenzofuran ScaffoldRole of this compound
Organic Light-Emitting Diodes (OLEDs)High thermal stability, good charge transport properties, tunable emission color.Precursor for synthesizing emissive materials and host materials.
Organic Photovoltaics (OPVs)Strong absorption in the solar spectrum, good electron/hole mobility.Building block for donor and acceptor materials.
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, good environmental stability.Core unit for organic semiconductors.
Fluorescent ProbesHigh fluorescence quantum yield, photostability, sensitivity to the local environment. nih.govacs.orgStarting material for attaching recognition elements for specific analytes. nih.gov

Q & A

Q. What are the standard laboratory protocols for synthesizing dibenzofuran-2-carboxaldehyde?

this compound is typically synthesized via formylation of dibenzofuran derivatives. A widely cited method involves three steps starting from commercially available dibenzofuran:

  • Step 1 : Bromination at the reactive 2-position using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in a chlorinated solvent.
  • Step 2 : Formylation via the Duff reaction (hexamethylenetetramine in trifluoroacetic acid) or Vilsmeier-Haack reaction (POCl₃/DMF).
  • Step 3 : Purification via column chromatography or recrystallization.
    This method achieves yields >60%, though isomer separation may be required in some cases .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Key techniques include:

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : To confirm the aldehyde proton (δ ~9.8–10.0 ppm) and aromatic ring connectivity.
  • IR Spectroscopy : Identification of the carbonyl stretch (νC=O\nu_{\text{C=O}} ~1680–1700 cm1^{-1}).
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry, particularly in resolving steric or electronic effects on the dibenzofuran core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of substituted this compound derivatives?

Critical variables include:

  • Catalyst Selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in halogenation steps.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DCE) improve formylation efficiency.
  • Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during Vilsmeier-Haack formylation.
    Post-reaction quenching with ice-water and rapid extraction can further stabilize reactive intermediates .

Q. What strategies resolve isomer separation challenges during synthesis?

Isomer separation is often required when formylation yields regioisomers (e.g., 2- vs. 4-carboxaldehyde). Methods include:

  • Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate).
  • Crystallization : Selective solubility in ethanol or methanol at low temperatures.
  • HPLC : Preparative reverse-phase columns for high-purity isolation .

Q. How should discrepancies in spectroscopic data for novel analogs be addressed?

Discrepancies between experimental and theoretical data (e.g., 13C^{13}\text{C} NMR shifts) may arise from solvent effects or crystal packing. Mitigation strategies:

  • Multi-Technique Validation : Cross-validate using IR, MS, and X-ray data.
  • Computational Modeling : Density Functional Theory (DFT) simulations to predict spectral profiles.
  • Repeat Synthesis : Confirm reproducibility under controlled conditions .

Q. What functionalization strategies enhance the biological activity of this compound derivatives?

  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., NO₂, Cl) to increase reactivity.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction.
  • Reductive Amination : Convert the aldehyde to imines for bioactive Schiff base complexes.
    These modifications are linked to improved cytotoxicity and enzyme inhibition profiles .

Q. Which in vitro assays are suitable for evaluating cytotoxicity of this compound analogs?

  • MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7).
  • Annexin V/PI Staining : Quantifies apoptosis via flow cytometry.
  • Caspase-3/7 Activation : Confirms apoptotic pathways.
    Reference compounds like doxorubicin are recommended for benchmarking .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Molecular Dynamics (MD) Simulations : Model solvent and temperature effects.
  • DFT Calculations : Predict regioselectivity in electrophilic substitution (e.g., Fukui indices).
  • Docking Studies : Screen for binding affinity with biological targets (e.g., P450 enzymes).
    Software tools like Gaussian and AutoDock are widely used .

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Feasible Synthetic Routes

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Dibenzofuran-2-carboxaldehyde
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Reactant of Route 2
Dibenzofuran-2-carboxaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.